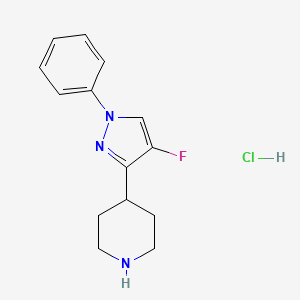

4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride

Description

4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine hydrochloride is a piperidine derivative featuring a fluorinated pyrazole ring substituted with a phenyl group. The compound’s structure combines a nitrogen-rich heterocyclic core (pyrazole) with a piperidine moiety, a scaffold frequently utilized in medicinal chemistry due to its bioavailability and ability to interact with biological targets. The hydrochloride salt enhances solubility, a critical factor for pharmacokinetic optimization .

Pyrazole rings are known for their hydrogen-bonding capabilities and metabolic stability, while the fluorine atom at the 4-position of the pyrazole may improve lipophilicity and electronic properties. This compound is of interest in drug discovery, particularly for central nervous system (CNS) targets, given piperidine’s prevalence in neuromodulatory agents .

Propriétés

IUPAC Name |

4-(4-fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3.ClH/c15-13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11;/h1-5,10-11,16H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTVAGGADGBMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN(C=C2F)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the fluoro-phenylpyrazole group. Common synthetic methods include:

Cyclization Reactions: The piperidine ring can be formed through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.

Substitution Reactions: The fluoro-phenylpyrazole group can be introduced via substitution reactions using fluorinated precursors and pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as hydrogenation, cycloaddition, and amination are commonly employed in large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly involving the fluoro and phenyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Applications De Recherche Scientifique

4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride has several scientific research applications:

Drug Discovery: It is used as a lead compound in the development of new pharmaceuticals due to its unique chemical structure.

Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in neuropharmacology.

Biological Research: It is used in various biological assays to study its effects on cellular processes.

Industrial Applications: The compound’s properties make it useful in the synthesis of other complex molecules.

Mécanisme D'action

The mechanism of action of 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptor sites or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Physicochemical Properties

- Lipophilicity : The trifluoromethylbenzyl analog () exhibits higher lipophilicity (logP ~2.8) compared to the target compound (estimated logP ~2.2), due to the CF₃ group. The benzoyl derivative () is more polar (logP ~1.5) owing to the ketone group .

- Solubility : Hydrochloride salts universally improve aqueous solubility. The target compound’s pyrazole ring may confer moderate solubility (~10–20 mg/mL), whereas the triazole analog () shows lower solubility (<5 mg/mL) due to cyclopropyl steric effects .

- Metabolic Stability: Fluorine substitution in the target compound and trifluoromethyl analog () likely reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs like 4-(4-methylpyrazol-3-yl)piperidine () .

Activité Biologique

4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The compound's structure, which includes a piperidine ring and a pyrazole moiety, suggests a diverse range of pharmacological properties.

- Molecular Formula : C15H20ClFN2

- Molecular Weight : 284.79 g/mol

- CAS Number : 2377030-69-6

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those structurally related to 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride. Research indicates that compounds containing the pyrazole scaffold can inhibit various cancer cell lines, such as:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer

For instance, a study demonstrated that pyrazole derivatives exhibit significant antiproliferative activity against multiple cancer types, suggesting their utility as anticancer agents .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound A | 10.5 | MDA-MB-231 |

| Compound B | 15.2 | HepG2 |

| Compound C | 12.3 | A549 |

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride have shown efficacy in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is critical in conditions like rheumatoid arthritis and other inflammatory diseases .

The biological activity of 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride is believed to be mediated through several mechanisms:

- Inhibition of Kinases : Pyrazole derivatives often target specific kinases involved in cancer cell proliferation.

- Modulation of Cytokine Production : These compounds can downregulate inflammatory pathways by inhibiting key signaling molecules.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

Case Studies

- Study on Anticancer Activity :

- Anti-inflammatory Study :

Q & A

Basic Research Question

- HPLC : Purity assessment (≥98%) using reverse-phase columns and UV detection at 206 nm, as validated for related piperidine hydrochlorides .

- 1H NMR : Confirmation of structural motifs (e.g., fluorophenyl, pyrazole, piperidine protons) and detection of impurities (e.g., 0.2% acetone in NMR solvent) .

- LC/MS : Verification of molecular weight via [M+H]+ ion detection (e.g., 312.4 amu for analogs) .

- Melting Point Analysis : Sharp melting ranges (175–177°C) indicate crystallinity and purity .

How can researchers address discrepancies in biological activity data across different studies involving this compound?

Advanced Research Question

Discrepancies may arise from variations in assay conditions, cell models, or impurity profiles. Methodological solutions include:

- Standardized Assays : Use validated cell lines (e.g., human renal proximal tubule cells for ferroptosis studies) and control compounds (e.g., RSL3) to ensure reproducibility .

- Impurity Profiling : Characterize batch-specific impurities via HPLC and NMR, as even 1% impurities can alter bioactivity .

- Mechanistic Cross-Validation : Compare results with structurally related compounds (e.g., paroxetine analogs with similar piperidine-fluorophenyl motifs) to identify structure-activity relationships (SAR) .

What strategies are effective in modifying the pyrazole or piperidine moieties to enhance target selectivity?

Advanced Research Question

- Pyrazole Modifications :

- Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to enhance metabolic stability .

- Replace the phenyl group with heteroaromatic rings (e.g., benzodioxole) to modulate receptor binding .

- Piperidine Modifications :

- Parallel Synthesis : Generate analogs via combinatorial chemistry, leveraging building blocks like 4-(4-bromophenyl)-1,2,4-oxadiazol-3-yl piperidine .

- Crystallography : Resolve 3D structures (e.g., X-ray) to guide rational design, as demonstrated for pyrazole-piperidine carboxamides .

How can computational methods aid in predicting the compound's interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use software like AutoDock to model interactions with enzymes (e.g., serotonin transporters or GPx4 for ferroptosis) .

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and cytochrome P450 interactions to prioritize analogs .

What are the critical safety considerations for handling this compound in laboratory settings?

Basic Research Question

- Toxicity : Acute oral LD₅₀ values for related piperidine hydrochlorides range from 698 mg/kg (rat), warranting strict PPE protocols .

- Storage : Protect from moisture and light at 2–8°C to prevent decomposition .

- Waste Disposal : Neutralize acidic residues (e.g., HCl) with bicarbonate before disposal .

How do structural analogs of this compound compare in terms of pharmacological activity?

Advanced Research Question

- Ferroptosis Inhibitors : Liproxstatin-1 (IC₅₀ = 22 nM) shares a piperidine core but differs in side chains, highlighting the role of chlorophenyl groups in potency .

- SSRIs : Paroxetine’s 4-fluorophenyl-piperidine motif shows serotonin reuptake inhibition, suggesting potential CNS applications for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.